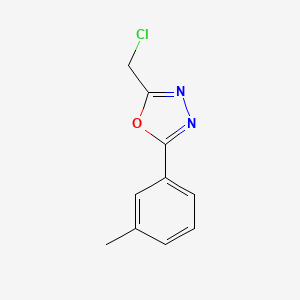

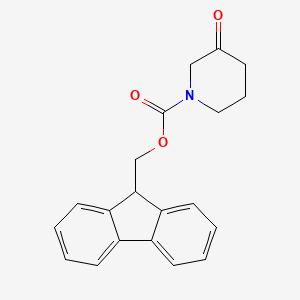

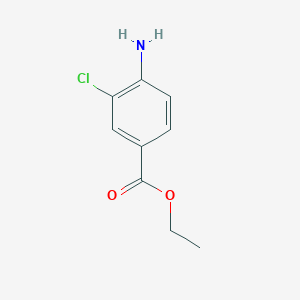

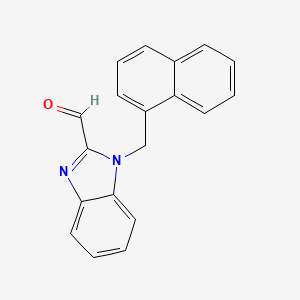

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

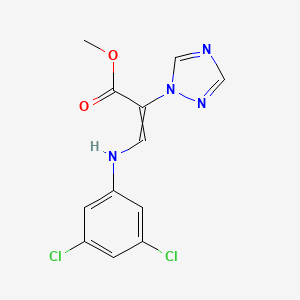

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (also known as NMB) is a compound composed of a benzimidazole and a naphthylmethyl group. It is a heterocyclic aromatic compound which has been studied for a variety of scientific research applications. NMB is a useful synthetic intermediate in the preparation of many organic compounds and has been the subject of numerous studies because of its unique properties and potential applications.

科学的研究の応用

Fluorescent Probes and Materials

Benzimidazole derivatives have been synthesized for applications in fluorescent materials. For example, the synthesis of 1-vinylpyrrole-benzimidazole ensembles demonstrated their potential as intensely fluorescent materials, covering the blue region, which is of practical importance in fluorescence-based applications (Trofimov et al., 2009). Such compounds could be valuable in creating fluorescent probes for biological imaging or materials science.

DNA Binding and Anticancer Activities

New benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind to DNA through an intercalative mode, indicating their potential in developing anticancer therapies. These complexes displayed substantial in vitro cytotoxic effects against various human cancer cell lines, highlighting their application in medicinal chemistry and drug development (Paul et al., 2015).

Organic Synthesis and Catalysis

Benzimidazole derivatives have been utilized in organic synthesis, demonstrating the versatility of these compounds in catalyzing chemical reactions. The synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions showcases the role of benzimidazole derivatives in facilitating complex chemical transformations, which is essential for the development of new pharmaceuticals and materials (Li et al., 2020).

Chemical Sensors

Benzimidazole derivatives have been employed in the development of chemical sensors due to their favorable electronic and structural properties. For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and their metal complexes have shown potential in creating fluorescent chemosensors. These sensors can detect various analytes, demonstrating applications in environmental monitoring, diagnostics, and forensic science (Maher, 2018).

Antimicrobial and Anticancer Agents

Benzimidazole derivatives have been synthesized with antibacterial and anticancer properties, indicating their potential use in developing new therapeutic agents. The evaluation of synthesized compounds against gram-positive strains and various cancer cell lines emphasizes the importance of these compounds in addressing microbial resistance and cancer treatment challenges (Salahuddin et al., 2014).

作用機序

Target of Action

The primary target of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, also known as 1-(1-Naphthylmethyl)-piperazine (NMP), is the efflux pump in bacteria . Efflux pumps are proteins that extrude harmful substances out of cells, and they play a crucial role in multi-drug resistance (MDR) in bacteria .

Mode of Action

NMP acts as an efflux pump inhibitor (EPI). It interacts with the efflux pump, inhibiting its function and thereby preventing the expulsion of antibiotics from the bacterial cell . This inhibition can help overcome MDR, making the bacteria more susceptible to antibiotic treatment .

Biochemical Pathways

The inhibition of efflux pumps by NMP affects several biochemical pathways. It disrupts the normal function of the efflux pump, leading to an accumulation of antibiotics inside the bacterial cell . This can enhance the effectiveness of antibiotics and reduce the development of antibiotic resistance .

Pharmacokinetics

It has been shown that nmp, when conjugated to tobramycin, can decrease the electrical component of proton motive forces (pmfs), thereby improving their properties as an adjuvant when combined with tetracycline .

Result of Action

The inhibition of efflux pumps by NMP leads to several molecular and cellular effects. It causes membrane destabilization in bacteria, affecting both the outer and inner membranes . This early membrane disruption leads to destabilization of the inner membrane potential, impairing ATP production and consequently resulting in efflux pump inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NMP. For instance, the presence of other antibiotics can enhance the effectiveness of NMP. The overexpression of efflux pumps in certain bacterial strains can also affect the inhibitory activity of NMP

生化学分析

Biochemical Properties

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with efflux pumps in bacterial cells, inhibiting their function and thereby enhancing the efficacy of antimicrobial agents . Additionally, it may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to destabilize bacterial cell membranes, leading to altered membrane potential and impaired ATP production . This disruption can result in changes to cellular metabolism and reduced biofilm formation, highlighting its potential as an antimicrobial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of efflux pumps in bacterial cells, which are responsible for expelling antimicrobial agents and contributing to multidrug resistance . By binding to these efflux pumps, the compound impairs their function, allowing antimicrobial agents to remain inside the cells and exert their effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impacts. Studies have shown that this compound can cause immediate changes in bacterial cell membrane integrity within minutes of exposure . Over time, these effects can lead to significant alterations in cellular function and viability. The stability of the compound in various conditions, including its degradation products, also plays a role in its overall efficacy and safety.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of antimicrobial agents by inhibiting efflux pumps . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and organ systems. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and overall impact. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity. The distribution patterns can also affect the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cell membrane, where it can interact with membrane proteins and influence their function

特性

IUPAC Name |

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMQRBHRVRZUIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364104 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-28-9 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。